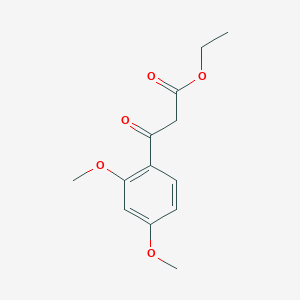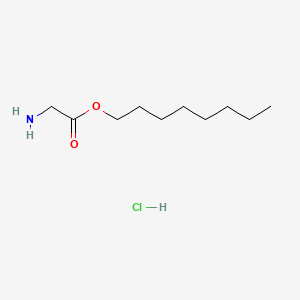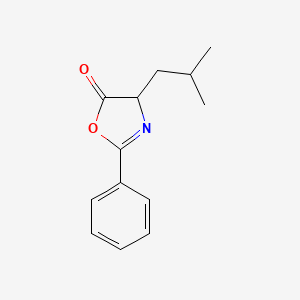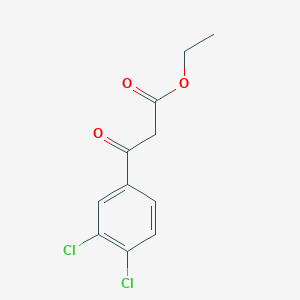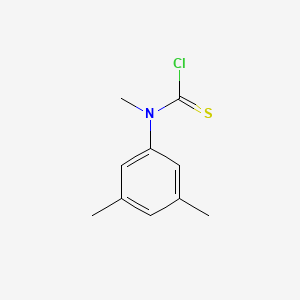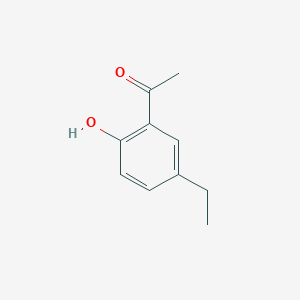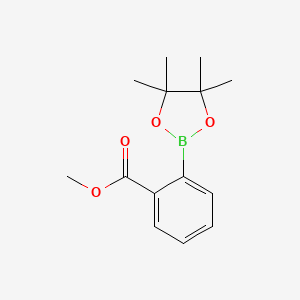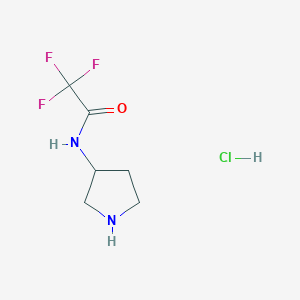
5-(4-シアノフェニル)-1,3-オキサゾール
概要
説明
4-(1,3-Oxazol-5-yl)benzonitrile, also known as 5-Oxazolylbenzonitrile or 5-Oxazolyl-benzonitrile, is an organic compound with the molecular formula C8H5NO2. It is a colorless solid that is soluble in organic solvents. This compound is of interest to scientists due to its potential applications in various scientific research fields, such as medicinal chemistry, organic synthesis, and chemical biology.
科学的研究の応用
抗菌活性
「5-(4-シアノフェニル)-1,3-オキサゾール」を含むオキサゾール誘導体は、抗菌特性について研究されています。 これらの化合物は、さまざまな細菌株との闘いにおいて潜在的な可能性を示しており、新しい抗生物質の開発において貴重です .
抗がん特性
オキサゾール誘導体の構造は、抗がん活性に関連付けられています。 研究者は、「5-(4-シアノフェニル)-1,3-オキサゾール」をがん治療、特に特定のがん細胞株を標的にするための潜在的な用途について探求しています .
抗結核剤
結核は依然として世界的な健康上の課題であり、オキサゾール誘導体は抗結核効果について調査されています。 “5-(4-シアノフェニル)-1,3-オキサゾール”は、結核療法のための新しい道筋を提供する可能性があります .
抗炎症および鎮痛効果
オキサゾール核は、抗炎症および鎮痛効果を示すことが知られています。 これにより、「5-(4-シアノフェニル)-1,3-オキサゾール」は、新しい抗炎症薬の開発に役立つ化合物となります .
抗糖尿病活性
オキサゾール誘導体は、抗糖尿病活性に関連付けられています。 “5-(4-シアノフェニル)-1,3-オキサゾール”は、糖尿病の管理を目的とした薬の合成における重要な分子となる可能性があります .
抗肥満アプリケーション
肥満は大きな健康上の懸念となっているため、「5-(4-シアノフェニル)-1,3-オキサゾール」などのオキサゾール誘導体は、潜在的な抗肥満効果について研究されています。 これらの化合物は、体重管理のための新しい治療法につながる可能性があります .
作用機序
Target of Action
Oxazole derivatives, which include 4-(1,3-oxazol-5-yl)benzonitrile, have been found to exhibit a wide spectrum of biological activities . They have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .
Mode of Action
Oxazole derivatives are known to interact with various enzymes and receptors in biological systems through numerous non-covalent interactions . This interaction leads to changes in the biological responses of these systems .
Biochemical Pathways
Oxazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
It has been found that some oxazole derivatives show effective inhibition of biofilm growth , suggesting that 4-(1,3-Oxazol-5-yl)benzonitrile may have similar effects.
生化学分析
Biochemical Properties
4-(1,3-Oxazol-5-yl)benzonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function. Additionally, 4-(1,3-Oxazol-5-yl)benzonitrile can interact with nucleic acids, influencing gene expression and cellular processes .
Cellular Effects
The effects of 4-(1,3-Oxazol-5-yl)benzonitrile on various types of cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. In cancer cells, 4-(1,3-Oxazol-5-yl)benzonitrile has been observed to induce cell cycle arrest and apoptosis, thereby inhibiting tumor growth .
Molecular Mechanism
At the molecular level, 4-(1,3-Oxazol-5-yl)benzonitrile exerts its effects through several mechanisms. It can bind to enzymes and inhibit their activity, leading to changes in metabolic pathways. The compound also interacts with transcription factors, influencing gene expression. Additionally, 4-(1,3-Oxazol-5-yl)benzonitrile can modulate the activity of signaling molecules, such as kinases and phosphatases, thereby affecting cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(1,3-Oxazol-5-yl)benzonitrile change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(1,3-Oxazol-5-yl)benzonitrile is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of 4-(1,3-Oxazol-5-yl)benzonitrile vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a biological response. At very high doses, 4-(1,3-Oxazol-5-yl)benzonitrile can exhibit toxic or adverse effects, such as cytotoxicity and organ damage .
Metabolic Pathways
4-(1,3-Oxazol-5-yl)benzonitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can inhibit key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. Additionally, 4-(1,3-Oxazol-5-yl)benzonitrile can affect the activity of transporters and other proteins involved in metabolic processes .
Transport and Distribution
Within cells and tissues, 4-(1,3-Oxazol-5-yl)benzonitrile is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s distribution within cells can affect its biological activity, as it may concentrate in specific cellular compartments or organelles .
Subcellular Localization
The subcellular localization of 4-(1,3-Oxazol-5-yl)benzonitrile is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biological effects. For example, 4-(1,3-Oxazol-5-yl)benzonitrile may localize to the nucleus, where it can interact with transcription factors and influence gene expression .
特性
IUPAC Name |
4-(1,3-oxazol-5-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-5-8-1-3-9(4-2-8)10-6-12-7-13-10/h1-4,6-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMCNLOQTURTHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380448 | |
| Record name | 4-(1,3-Oxazol-5-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87150-13-8 | |
| Record name | 4-(1,3-Oxazol-5-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




